1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole
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Overview
Description
1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole is a chemical compound characterized by the presence of a sulfonyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole typically involves several steps:
Starting Materials: The synthesis begins with 4-chloro-3-ethoxyphenyl sulfone and 4-methylimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the inhibition of specific biochemical pathways.
Pathways Involved: The exact pathways involved depend on the specific application, but may include inhibition of cell proliferation in cancer cells or disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole can be compared with other similar compounds:
1-Methylimidazole: This compound is structurally similar but lacks the sulfonyl and chloro-ethoxyphenyl groups, resulting in different chemical and biological properties.
4-Methylimidazole: Similar to 1-methylimidazole, but with a methyl group at a different position, leading to variations in reactivity and applications.
Sulfonyl Imidazoles:
Properties
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-3-18-12-6-10(4-5-11(12)13)19(16,17)15-7-9(2)14-8-15/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXPMCRNKSNJML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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